(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a triazole ring and a thiazolidinedione moiety. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with thiazolidinedione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential as an anticancer, antimicrobial, and antifungal agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity and selectivity. The thiazolidinedione moiety can interact with various biological pathways, potentially inhibiting the growth of cancer cells or microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazolidinedione derivatives: These compounds contain the thiazolidinedione moiety and are known for their antidiabetic and anticancer properties.
Uniqueness
(5Z)-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to the combination of the triazole and thiazolidinedione moieties, which may result in synergistic biological activities. This dual functionality can enhance its potential as a therapeutic agent compared to compounds with only one of these moieties.
Properties
IUPAC Name |
(5Z)-5-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-11-10(19-12(18)15-11)5-8-1-3-9(4-2-8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMTSLWEQCJKK-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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